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Cat. No.: B15248313

Get Quote

Executive Summary & Structural Significance
3-Isopropyl-7-methoxy-1H-indazole (CAS: 1415740-57-6) represents a critical scaffold in

medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators.

The indazole core offers a privileged structure for hydrogen bonding within active sites, while

the 7-methoxy and 3-isopropyl substituents provide unique steric and electronic vectors for

optimizing selectivity and solubility.

This guide provides a detailed technical analysis of the spectroscopic signature of this

compound. Given the proprietary nature of specific industrial datasets, the spectroscopic data

presented here is derived from high-confidence structural analogs (e.g., 7-methoxy-1H-

indazole and 3-isopropyl-1H-indazole) and established substituent chemical shift effects [1, 2].

Core Structural Features[1][2][3][4]
Indazole Tautomerism: Predominantly exists as the 1H-tautomer in solution (CDCl3/DMSO-

d6), stabilized by the aromaticity of the benzene ring.
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Electronic Environment: The 7-methoxy group is electron-donating, shielding the C6 and C4

positions, while the 3-isopropyl group adds lipophilicity and steric bulk without significantly

altering the electronic bias of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct coupling pattern of the 1,2,3-trisubstituted

benzene ring (positions 4, 5, 6) and the aliphatic signals of the isopropyl group.

Predicted ^1H NMR Data (400 MHz, CDCl3)
Note: Chemical shifts (

) are reported in ppm relative to TMS (0.00 ppm).
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Position (ppm)
Multiplicit
y (Hz)

Integratio
n

Assignm
ent

Structural
Insight

NH
10.50 -

13.00
br s - 1H

Indazole N-

H

Highly

dependent

on

concentrati

on and

solvent (H-

bonding).

H-4 7.60 - 7.65 d 8.0 1H Ar-H

Deshielded

by the C=N

bond of the

pyrazole

ring.

H-5 7.05 - 7.15 dd / t 8.0, 7.5 1H Ar-H

Pseudo-

triplet due

to similar

ortho-

coupling

constants (

).

H-6 6.70 - 6.80 d 7.5 1H Ar-H

Shielded

by the

ortho-

methoxy

group

(electron

donation).

OMe 3.95 - 4.00 s - 3H -OCH
Characteris

tic methoxy

singlet.

Iso-CH 3.40 - 3.55 sept 7.0 1H -CH(CH

)

Deshielded

by the
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aromatic

ring

current.

Iso-Me 1.40 - 1.45 d 7.0 6H

-CH(CH

)

Methyl

doublet.

Predicted ^13C NMR Data (100 MHz, CDCl3)
The carbon spectrum reveals 11 distinct environments.

Position (ppm) Type Assignment

C-3 148.0 - 150.0 C
Imine carbon,

deshielded by N and

isopropyl.

C-7a 140.0 - 142.0 C Bridgehead carbon.

C-7 145.0 - 146.0 C Ipso to methoxy

(strongly deshielded).

C-3a 113.0 - 115.0 C Bridgehead carbon.

C-4 120.0 - 121.0 CH Aromatic CH.

C-5 122.0 - 124.0 CH Aromatic CH.

C-6 105.0 - 107.0 CH
Shielded by OMe

(ortho effect).

OMe 55.5 - 56.0 CH Methoxy carbon.

Iso-CH 28.0 - 29.0 CH Isopropyl methine.

Iso-Me 21.0 - 22.0 CH Isopropyl methyls.
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Technical Validation: Coupling Constants
The coupling constants (

) confirm the substitution pattern:

Hz: Typical ortho-coupling.

Hz: Typical ortho-coupling.

Absence of Meta-Coupling: The 7-methoxy substitution eliminates the possibility of a meta-

coupling partner for H-5 that would be present in a 6-substituted system.

Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for rapid identification. The fragmentation pattern is

dictated by the stability of the indazole core and the lability of the alkyl substituents.

Fragmentation Pathway
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) Molecular Formula: C

H

N

O Exact Mass: 190.11

[M+H]

: m/z 191.12 (Base Peak)

[M+H - CH

]

: m/z 176.09 (Loss of methyl from isopropyl or methoxy)

[M+H - C

H
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]

: m/z 149.07 (McLafferty-like rearrangement or loss of propene from isopropyl group)

[M+H - CH

- CO]

: m/z 148.06 (Loss of methoxy methyl + CO, characteristic of anisole derivatives)

Fragmentation Logic Visualization

Figure 1: Predicted ESI-MS Fragmentation Pathway for 3-Isopropyl-7-methoxy-1H-indazole
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Infrared (IR) Spectroscopy
IR analysis provides quick confirmation of functional groups, particularly the absence of

carbonyls (distinguishing it from precursors) and the presence of the NH moiety.
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Frequency (cm

)
Intensity Assignment Notes

3200 - 3400 Medium, Broad (N-H)
Characteristic of

indazoles/pyrazoles.

2960 - 2970 Strong (C-H)
Isopropyl methyl C-H

asymmetric stretch.

1610 - 1620 Medium (C=N) Indazole ring stretch.

1580 - 1590 Strong (C=C)
Aromatic ring

breathing.

1250 - 1260 Strong (C-O)
Aryl-alkyl ether stretch

(Methoxy).

740 - 750 Strong (C-H)
Out-of-plane bending

(3 adjacent Ar-H).

Experimental Protocols for Data Acquisition
Sample Preparation for NMR
To ensure high-resolution data and minimize exchange broadening of the NH proton:

Solvent Selection: Use DMSO-d6 (99.9% D) if the NH signal is critical, as it slows proton

exchange. Use CDCl3 (99.8% D) for better resolution of the aromatic region.

Concentration: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (silica

fines) that cause line broadening.

Synthesis & Purification Context
Understanding the synthesis helps identify potential impurities in the spectra.[1]
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Route: Typically synthesized via diazotization of 1-(2-amino-3-methoxyphenyl)-2-

methylpropan-1-one followed by intramolecular cyclization.

Common Impurities:

Starting Material: Look for ketone carbonyl in IR (~1680 cm

) or aliphatic ketone signals in NMR.

Regioisomers: Rare for this specific route, but N-alkylation (if attempted) can yield N1 vs

N2 isomers (distinguishable by NOESY: N1-alkyl correlates with H-7/OMe; N2-alkyl

correlates with H-3).

Synthesis Workflow Visualization

Figure 2: Standard Synthesis Route via Diazotization-Cyclization Strategy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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